molecular formula C8H16N2O2 B6597339 1-methylpiperidin-4-yl N-methylcarbamate CAS No. 143103-17-7

1-methylpiperidin-4-yl N-methylcarbamate

Cat. No. B6597339
CAS RN: 143103-17-7
M. Wt: 172.22 g/mol
InChI Key: GGEZCLGZQVGHLJ-UHFFFAOYSA-N
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Description

1-methylpiperidin-4-yl N-methylcarbamate, also known as MMP-NMC, is an organic compound that has been used as a reagent in a variety of scientific research applications. It is a white crystalline solid that is soluble in water, methanol, and ethanol. MMP-NMC has a melting point of 148-150 °C and a boiling point of 153-155 °C. It is a versatile compound that has been used in a variety of lab experiments, including those related to drug synthesis, protein-protein interactions, and enzymatic reactions.

Scientific Research Applications

1-methylpiperidin-4-yl N-methylcarbamate has been used in a variety of scientific research applications. It has been used as a reagent in the synthesis of drugs, such as anticonvulsants and anti-inflammatory agents. It has also been used to study protein-protein interactions and enzymatic reactions. In addition, it has been used in the synthesis of other organic compounds, such as amines and carboxylic acids.

Mechanism of Action

1-methylpiperidin-4-yl N-methylcarbamate acts as a nucleophile in organic reactions. It reacts with electrophilic species, such as carbonyl compounds, to form covalent bonds. The reaction is catalyzed by an acid, such as sulfuric acid, and yields the desired product.
Biochemical and Physiological Effects
1-methylpiperidin-4-yl N-methylcarbamate has been shown to have no adverse effects on biochemical and physiological processes. It is not toxic to humans or animals and has no known side effects.

Advantages and Limitations for Lab Experiments

1-methylpiperidin-4-yl N-methylcarbamate has several advantages for use in lab experiments. It is a versatile compound that can be used in a variety of reactions. It is also relatively inexpensive and easy to obtain. However, it is important to note that the reaction conditions must be carefully controlled in order to obtain the desired product.

Future Directions

In the future, 1-methylpiperidin-4-yl N-methylcarbamate may be used to study the mechanisms of drug action, as well as to synthesize novel drugs. It may also be used to study enzymatic reactions and protein-protein interactions. In addition, it may be used to synthesize other organic compounds, such as amines and carboxylic acids. Finally, it may be used to synthesize polymers and other materials.

Synthesis Methods

1-methylpiperidin-4-yl N-methylcarbamate is synthesized by the reaction of 1-methylpiperidine and N-methylcarbamate. The reaction is carried out at a temperature of 80-90 °C in the presence of an acid catalyst, such as sulfuric acid. The reaction yields a white crystalline solid that is then purified by recrystallization from a solvent such as methanol.

properties

IUPAC Name

(1-methylpiperidin-4-yl) N-methylcarbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O2/c1-9-8(11)12-7-3-5-10(2)6-4-7/h7H,3-6H2,1-2H3,(H,9,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGEZCLGZQVGHLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)OC1CCN(CC1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Methylpiperidin-4-yl n-methylcarbamate

CAS RN

143103-17-7
Record name 1-methylpiperidin-4-yl N-methylcarbamate
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